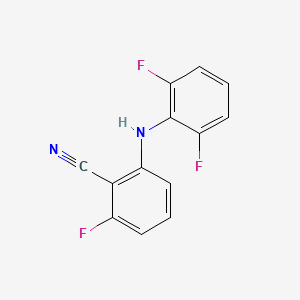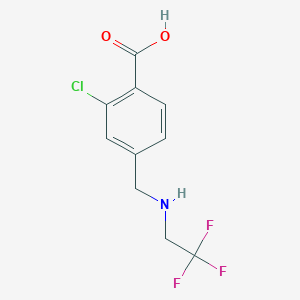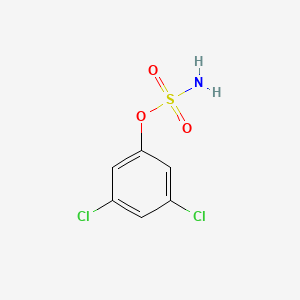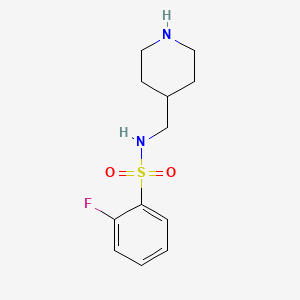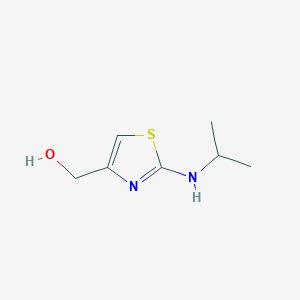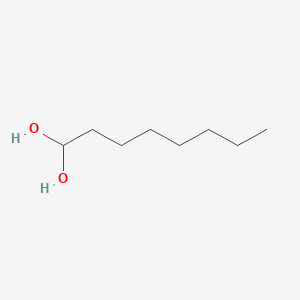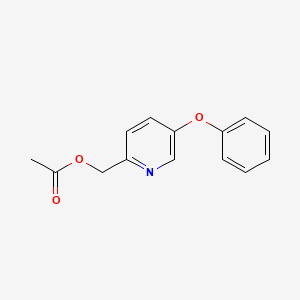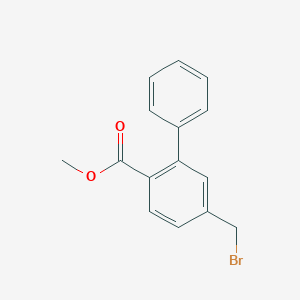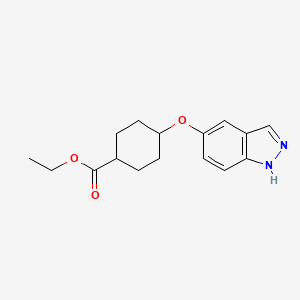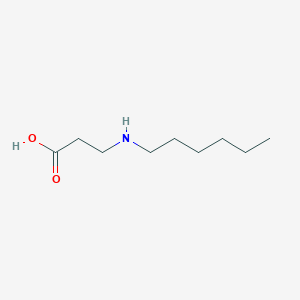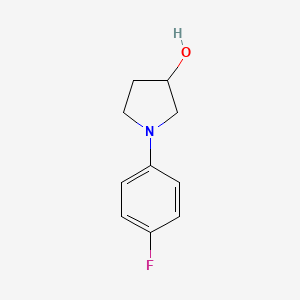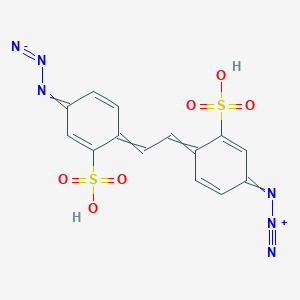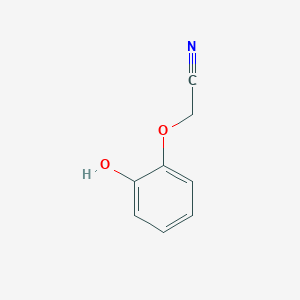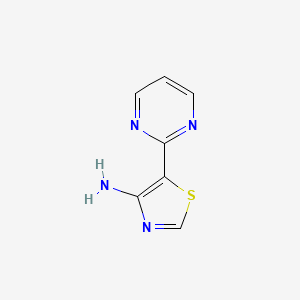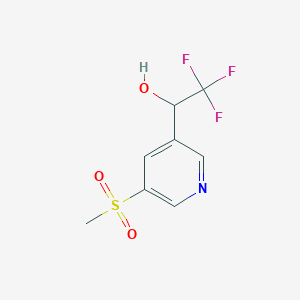
5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol
Descripción general
Descripción
5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol: is a chemical compound characterized by the presence of a pyridine ring substituted with a methylsulfonyl group, a trifluoromethyl group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride. The hydroxymethyl group is often introduced through a reduction reaction of a corresponding aldehyde or ketone intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxymethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile intermediate for creating complex molecules.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparación Con Compuestos Similares
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and methylsulfonyl groups but differs in the position and presence of the amino group.
Bis(trifluoromethylsulfonyl)imide: This compound contains two trifluoromethylsulfonyl groups and is used in different applications such as ionic liquids and catalysts.
Uniqueness: 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol is unique due to the combination of its functional groups and the pyridine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H8F3NO3S |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-methylsulfonylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(14,15)6-2-5(3-12-4-6)7(13)8(9,10)11/h2-4,7,13H,1H3 |
Clave InChI |
HSTQGLAWRDOCKQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CN=CC(=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
